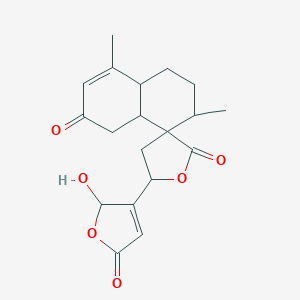
Isocajucarinolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isocajucarinolide is a natural product that is found in certain plants, including Eupatorium chinense. This compound has been the subject of much scientific research in recent years due to its potential medicinal properties. In
Wirkmechanismus
The mechanism of action of isocajucarinolide is not fully understood. However, studies have suggested that this compound works by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in various animal models of disease. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to have anti-viral properties, inhibiting the replication of certain viruses. It has also been shown to have antioxidant properties, protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using isocajucarinolide in lab experiments is that it is a natural product, which means that it is less likely to have toxic side effects than synthetic compounds. However, one limitation of using this compound in lab experiments is that it is difficult to obtain in large quantities. This can make it difficult to conduct large-scale studies.
Zukünftige Richtungen
There are many potential future directions for research on isocajucarinolide. One area of research could be to investigate the potential use of this compound in the treatment of viral infections. Another area of research could be to investigate the potential use of this compound in the treatment of autoimmune diseases. Further studies could also be conducted to investigate the mechanism of action of this compound and to identify potential drug targets.
Synthesemethoden
The synthesis of isocajucarinolide can be achieved through the extraction of Eupatorium chinense. This plant is native to Asia and has been used in traditional medicine for centuries. The extraction process involves the use of solvents to separate the various compounds found in the plant. Once the this compound has been isolated, it can be purified using various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Isocajucarinolide has been the subject of much scientific research in recent years due to its potential medicinal properties. Studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to inhibit the replication of certain viruses, including the influenza virus.
Eigenschaften
CAS-Nummer |
147741-98-8 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
5'-(2-hydroxy-5-oxo-2H-furan-3-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione |
InChI |
InChI=1S/C19H22O6/c1-9-5-11(20)6-14-12(9)4-3-10(2)19(14)8-15(24-18(19)23)13-7-16(21)25-17(13)22/h5,7,10,12,14-15,17,22H,3-4,6,8H2,1-2H3 |
InChI-Schlüssel |
KAMWCRZUHLCLNE-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(C13CC(OC3=O)C4=CC(=O)OC4O)CC(=O)C=C2C |
Kanonische SMILES |
CC1CCC2C(C13CC(OC3=O)C4=CC(=O)OC4O)CC(=O)C=C2C |
Synonyme |
isocajucarinolide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



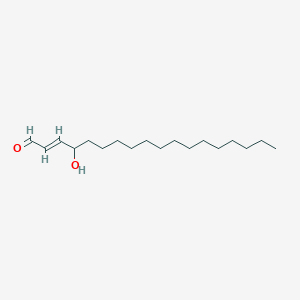
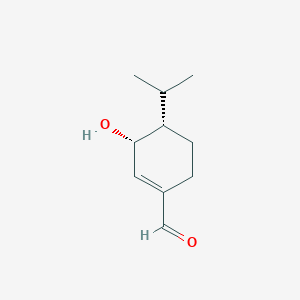
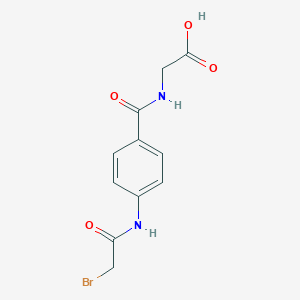
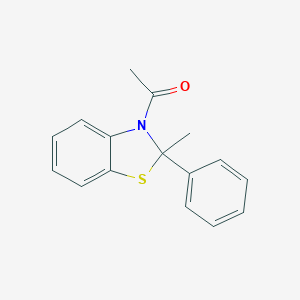
![[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B233325.png)
![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)
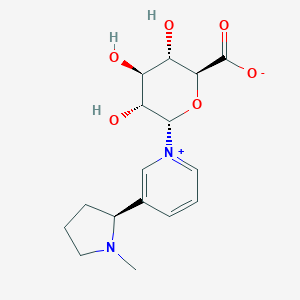
![[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B233381.png)
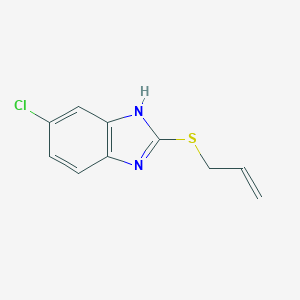
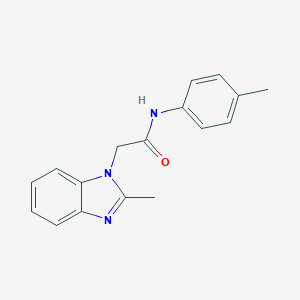
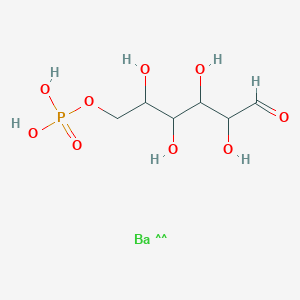
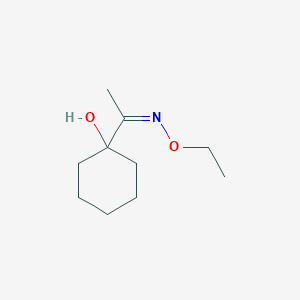
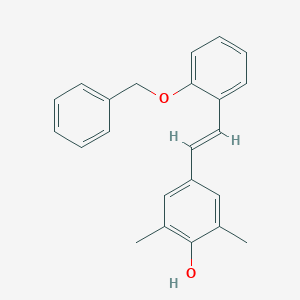
![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B233412.png)